

Vapour pressure and Henry's Law constant for Benzo(a)fluoranthene.

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Compound of Interest

Compound Name: Benzo(A)fluoranthene

Cat. No.: B1221851

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An In-depth Technical Guide to the Physicochemical Properties of Benzofluoranthenes for Researchers, Scientists, and Drug Development Professionals.

Introduction to Benzofluoranthenes

Benzofluoranthenes are a group of polycyclic aromatic hydrocarbons (PAHs) that are environmental pollutants formed from the incomplete combustion of organic materials. They are of significant interest to researchers in environmental science and toxicology due to their persistence, bioaccumulation, and potential carcinogenic properties. This guide provides a focused examination of two key physicochemical parameters for this class of compounds: vapor pressure and the Henry's Law constant. These parameters are critical for predicting the environmental fate, transport, and partitioning of benzofluoranthenes.

It is important to note that "**Benzo(a)fluoranthene**" is not a standard isomer designation. This guide will focus on the well-characterized and environmentally relevant isomers: Benzo(b)fluoranthene, Benzo(j)fluoranthene, and Benzo(k)fluoranthene.

Quantitative Data Summary

The following tables summarize the reported values for the vapor pressure and Henry's Law constant for key benzofluoranthene isomers. These values are essential for environmental modeling and risk assessment.

Table 1: Vapor Pressure of Benzofluoranthene Isomers

Compound	Vapor Pressure (mm Hg)	Temperature (°C)
Benzo(b)fluoranthene	5 x 10-7	20

Table 2: Henry's Law Constant of Benzofluoranthene Isomers

Compound	Henry's Law Constant (atm·m ³ /mol)	Temperature (°C)
Benzo(b)fluoranthene	5 x 10-7	Not Specified
Benzo(j)fluoranthene	2.0 x 10-7 (estimated)	Not Specified
Benzo(k)fluoranthene	5.84 x 10-7	25

Experimental Protocols

The determination of vapor pressure and Henry's Law constant for high molecular weight, semi-volatile organic compounds like benzofluoranthenes requires specialized experimental techniques.

Determination of Vapor Pressure by Knudsen Effusion Method

The Knudsen effusion method is a widely used technique for measuring the low vapor pressures of compounds such as PAHs.^{[1][2]} This method involves measuring the rate of mass loss of a substance effusing through a small orifice in a cell under high vacuum and at a controlled temperature.^[1]

Methodology:

- **Sample Preparation:** A small amount of the benzofluoranthene isomer of interest is placed into a Knudsen cell, which is a small container with a precisely machined orifice.
- **Experimental Setup:** The cell is placed in a high-vacuum chamber, and the temperature is carefully controlled.

- Measurement: The rate of mass loss due to the effusion of the vapor through the orifice is measured over time using a microbalance.
- Calculation: The vapor pressure (P) is then calculated using the Knudsen equation: $P = (\Delta m / \Delta t) * (1/A) * \sqrt{2\pi RT/M}$ Where:
 - $\Delta m / \Delta t$ is the rate of mass loss
 - A is the area of the orifice
 - R is the ideal gas constant
 - T is the absolute temperature
 - M is the molar mass of the compound
- Data Analysis: The enthalpy of sublimation can be determined by measuring the vapor pressure at different temperatures and applying the Clausius-Clapeyron equation.[1]

Determination of Henry's Law Constant

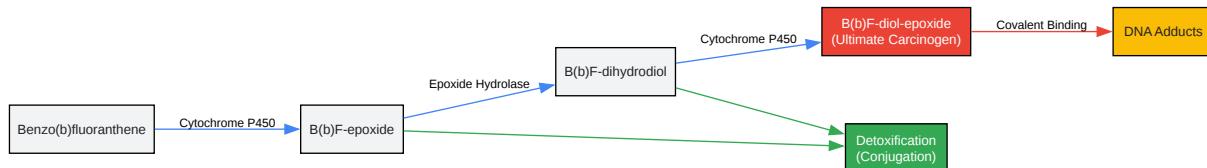
The Henry's Law constant (H) can be determined experimentally using various methods, including the gas saturation technique or by calculation from vapor pressure and aqueous solubility data.[3]

Methodology (Calculated from Vapor Pressure and Aqueous Solubility):

- Aqueous Solubility Measurement: The aqueous solubility of the benzofluoranthene isomer is determined. This can be done using methods such as the generator column technique followed by HPLC analysis.[2]
- Vapor Pressure Measurement: The vapor pressure is determined using a method like the Knudsen effusion technique as described above.
- Calculation: The Henry's Law constant is calculated as the ratio of the vapor pressure to the aqueous solubility.

Metabolic Activation Pathway

The toxicity of benzofluoranthenes, like many other PAHs, is linked to their metabolic activation into reactive intermediates that can bind to cellular macromolecules such as DNA.^{[4][5]} This process is primarily mediated by cytochrome P-450 enzymes.^[4] The following diagram illustrates a generalized metabolic activation pathway for a benzofluoranthene.



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